N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Acetylcholinesterase inhibition Alzheimer's disease research Indole-based cholinesterase inhibitors

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide (CAS 532974-15-5, molecular formula C26H25ClN2OS, molecular weight 449.01) is a synthetic indole-thioether benzamide derivative. Its structure comprises an indole core substituted at position 3 with a 4-chlorobenzylthio group and connected at position 1 via an ethylene linker to a 3,5-dimethylbenzamide moiety.

Molecular Formula C26H25ClN2OS
Molecular Weight 449.01
CAS No. 532974-15-5
Cat. No. B2390988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
CAS532974-15-5
Molecular FormulaC26H25ClN2OS
Molecular Weight449.01
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C
InChIInChI=1S/C26H25ClN2OS/c1-18-13-19(2)15-21(14-18)26(30)28-11-12-29-16-25(23-5-3-4-6-24(23)29)31-17-20-7-9-22(27)10-8-20/h3-10,13-16H,11-12,17H2,1-2H3,(H,28,30)
InChIKeyMORMOVBPQNWPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide (CAS 532974-15-5): Structural Identity, Multi-Target Profile, and Procurement Rationale


N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide (CAS 532974-15-5, molecular formula C26H25ClN2OS, molecular weight 449.01) is a synthetic indole-thioether benzamide derivative. Its structure comprises an indole core substituted at position 3 with a 4-chlorobenzylthio group and connected at position 1 via an ethylene linker to a 3,5-dimethylbenzamide moiety [1]. The compound has been profiled across multiple biological targets, including human acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and NMDA receptor subtypes, and is catalogued in authoritative databases under ChEMBL ID CHEMBL4857554 and BindingDB ID BDBM50569749 [2].

Why N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide Cannot Be Substituted: Evidence of Positional Isomer-Driven Target Selectivity Divergence


The 3,5-dimethylbenzamide substitution pattern on the benzamide ring is a critical determinant of the compound's multi-target interaction profile. The structurally isomeric 3,4-dimethylbenzamide analog (CAS 532974-72-4) exhibits a fundamentally different biological fingerprint, with reported primary activity as an α-glucosidase inhibitor (IC50 = 26.3–148.9 μM) , whereas the 3,5-isomer profiled in the Biomedical Research Centre at University Hospital Hradec Kralove demonstrates engagement with cholinesterase and NMDA receptor targets [1]. This positional isomer-driven divergence in molecular recognition precludes simple interchange between these compounds in any experimental or screening context.

Quantitative Differentiation Evidence for N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide (CAS 532974-15-5)


AChE Inhibitory Potency of 3,5-Dimethylbenzamide Isomer vs. 3,4-Dimethylbenzamide Isomer

The target compound (3,5-dimethyl isomer, CAS 532974-15-5) inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 1.58 μM (1,580 nM), as determined by Ellman's method using acetylthiocholine iodide as substrate [1]. In contrast, the positional isomer (3,4-dimethyl analog, CAS 532974-72-4) inhibits human AChE with an IC50 of 8.80 μM (8,800 nM) under comparable assay conditions using the DTNB method [2]. This represents a 5.6-fold greater potency for the 3,5-isomer, demonstrating that the methyl group position on the benzamide ring directly influences AChE inhibitory activity.

Acetylcholinesterase inhibition Alzheimer's disease research Indole-based cholinesterase inhibitors

Dual Cholinesterase Inhibition Profile: AChE vs. BuChE Selectivity of the 3,5-Dimethylbenzamide Isomer

The target compound exhibits preferential inhibition of human recombinant AChE (IC50 = 1.58 μM) over human plasmatic butyrylcholinesterase (BuChE, IC50 = 6.88 μM), yielding a 4.4-fold selectivity for AChE over BuChE [1]. This selectivity ratio is a measurable parameter distinguishing the 3,5-isomer from clinical cholinesterase inhibitors. For reference, donepezil inhibits human AChE with an IC50 of 11.6 nM [2], demonstrating that while the target compound is less potent than the clinical gold standard, it occupies a distinct potency-selectivity space that may be advantageous for mechanistic studies where strong inhibition is not desired.

Butyrylcholinesterase inhibition Dual cholinesterase targeting Selectivity profiling

NMDA Receptor Subtype Interaction Profile: GluN1a/GluN2B vs. GluN1a/GluN2A Antagonism

The target compound was profiled against human NMDA receptor subtypes expressed in HEK293 cells using patch-clamp electrophysiology. It inhibited glycine/glutamate-induced current at GluN1a/GluN2B receptors with an IC50 of 8.69 μM (8,690 nM) and at GluN1a/GluN2A receptors with an IC50 of 21.0 μM (21,000 nM), representing a 2.4-fold preference for the GluN2B-containing subtype [1]. A separate assay measuring relative inhibition of GluN1a/GluN2B current yielded an IC50 of 27.7 μM [1]. For context, the prototypical GluN2B-selective antagonist ifenprodil exhibits a Ki of approximately 100–150 nM at GluN1a/GluN2B receptors [2], indicating that the target compound is a low-potency GluN2B-preferring ligand suitable for use as a tool compound where sub-micromolar potency is not required.

NMDA receptor antagonism GluN2B subtype Neuroprotection research

Unique Multi-Target Engagement Profile: Simultaneous Cholinesterase and NMDA Receptor Activity

A distinguishing feature of the target compound is its concurrent activity across three therapeutically relevant target classes relevant to Alzheimer's disease: AChE (IC50 = 1.58 μM), BuChE (IC50 = 6.88 μM), and GluN1a/GluN2B NMDA receptors (IC50 = 8.69 μM) [1]. This multi-target engagement pattern is absent in the 3,4-dimethyl positional isomer, which is primarily characterized as an α-glucosidase inhibitor (IC50 = 26.3–148.9 μM) with only weak AChE activity (IC50 = 8.80 μM) [2]. The co-occurrence of cholinesterase inhibition and NMDA receptor antagonism within a single indole-benzamide scaffold makes the 3,5-isomer a valuable starting point for medicinal chemistry optimization of multi-target directed ligands (MTDLs) for neurodegenerative disease research.

Multi-target directed ligand Alzheimer's disease polypharmacology Cholinesterase-NMDA dual modulation

Validated Research Application Scenarios for N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide (CAS 532974-15-5)


Multi-Target Alzheimer's Disease Drug Discovery: Dual Cholinesterase/NMDA Screening Campaigns

This compound is uniquely suited as a reference standard for multi-target directed ligand (MTDL) screening programs targeting Alzheimer's disease. Its concurrently measurable activity at AChE (IC50 = 1.58 μM), BuChE (IC50 = 6.88 μM), and GluN1a/GluN2B NMDA receptors (IC50 = 8.69 μM) enables its use as a calibration standard for assays designed to detect compounds with polypharmacology at cholinergic and glutamatergic targets [1]. The 3,5-dimethyl substitution pattern is essential for this profile, as the 3,4-isomer does not exhibit the same multi-target engagement.

Positional Isomer Structure-Activity Relationship (SAR) Studies on Indole-Benzamide Scaffolds

The compound serves as a critical comparator in SAR studies exploring the impact of benzamide ring methylation pattern on biological target selectivity. The 5.6-fold difference in AChE inhibitory potency between the 3,5-isomer (IC50 = 1.58 μM) and the 3,4-isomer (IC50 = 8.80 μM) provides a quantifiable SAR data point for computational modeling and medicinal chemistry optimization [2][3]. Procurement of both isomers enables controlled head-to-head experiments to probe the molecular basis of this potency differential.

NMDA Receptor Subtype Profiling: GluN2B-Preferring Tool Compound for Electrophysiology

With a 2.4-fold preference for GluN1a/GluN2B (IC50 = 8.69 μM) over GluN1a/GluN2A (IC50 = 21.0 μM) in patch-clamp electrophysiology assays, this compound is appropriate as a low-potency GluN2B-preferring ligand for NMDA receptor subtype characterization [4]. It can serve as a comparator for more potent GluN2B antagonists such as ifenprodil, particularly in experimental designs requiring partial or moderate receptor modulation rather than full blockade.

Cholinesterase Inhibitor Screening Library Component for Academic Drug Discovery

The compound's moderate potency at both AChE (IC50 = 1.58 μM) and BuChE (IC50 = 6.88 μM), with a 4.4-fold selectivity for AChE, positions it as a useful component of focused screening libraries for academic drug discovery groups investigating cholinesterase inhibition [1]. Its activity profile falls within a detectable but non-saturating range, making it suitable for primary screening assays where hit identification criteria are typically set at the low micromolar level.

Quote Request

Request a Quote for N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.